Endostatin was first identified in murine hemangioendothelioma cells in 1997, marking a significant advancement in cancer research. It is classified as an angiogenesis inhibitor and is specifically noted for its ability to inhibit endothelial cell proliferation and migration, thereby reducing tumor growth . The compound is primarily sourced from recombinant techniques using genetically modified organisms to produce the protein fragment.
The synthesis of Endostatin (84-114)-NH2 involves solid-phase peptide synthesis, a common method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain, with the final product being cleaved from the resin support. The specific sequence for JKC367 is:
Sequence: H2N-Pro-Gly-Ala-Arg-Ile-Phe-Ser-Phe-Asp-Gly-Lys-Asp-Val-Leu-Arg-His-Pro-Thr-Trp-Pro-Gln-Lys-Ser-Val-Trp-His-Gly-Ser-Asp-Pro-Asn-NH2
This sequence highlights the complexity and specificity required in synthesizing bioactive peptides .
The molecular structure of Endostatin (84-114)-NH2 can be characterized by its complex arrangement of amino acids that contribute to its biological activity. The peptide's secondary structure may include alpha-helices or beta-sheets, typically stabilized by hydrogen bonds between the backbone amides and carbonyls. The precise three-dimensional conformation is critical for its interaction with biological targets, particularly receptors involved in angiogenesis.
Endostatin (84-114)-NH2 functions primarily through non-covalent interactions with various receptors on endothelial cells, leading to downstream signaling events that inhibit angiogenesis. Key reactions include:
These interactions highlight the compound's role as a modulator in cellular processes critical for tumor progression.
The mechanism by which Endostatin (84-114)-NH2 exerts its effects involves several key processes:
Research indicates that these mechanisms collectively contribute to its anti-tumor effects by limiting the vascularization necessary for tumor growth .
Endostatin (84-114)-NH2 exists as a white to off-white powder at room temperature. It is soluble in aqueous solutions, making it suitable for various biological assays.
Endostatin (84-114)-NH2 has significant potential applications in cancer therapy due to its anti-angiogenic properties. Its uses include:
The ongoing research into Endostatin's mechanisms continues to reveal new therapeutic potentials, positioning it as a valuable compound in oncology and vascular biology .
Endostatin (84-114)-NH₂ (JKC367) is a 31-amino acid synthetic peptide amide derived from the C-terminal fragment (residues 84–114) of human collagen XVIII. Its primary sequence is: H₂N-Pro-Gly-Ala-Arg-Ile-Phe-Ser-Phe-Asp-Gly-Lys-Asp-Val-Leu-Arg-His-Pro-Thr-Trp-Pro-Gln-Lys-Ser-Val-Trp-His-Gly-Ser-Asp-Pro-Asn-NH₂ [1] [3] [9]. This sequence retains critical functional residues (e.g., His¹³, Asp¹⁵) implicated in anti-angiogenic activity but lacks the N-terminal zinc-binding domain present in full-length endostatin [7].
Unlike circulating endostatins isolated from human plasma, which exhibit O-glycosylation at Thr¹²⁵ with mucin-type glycans [8], JKC367 is a non-glycosylated synthetic analog. This absence of post-translational modifications (PTMs) simplifies structural reproducibility but may alter bioavailability compared to endogenous variants. PTMs like glycosylation typically modulate protein stability and receptor interactions [4] [6], making JKC367 a valuable tool for studying sequence-specific bioactivity independent of PTM variability.
Table 1: Amino Acid Sequence of Endostatin (84-114)-NH₂ (JKC367)
Residue Position | 84-93 | 94-103 | 104-114 |
---|---|---|---|
Sequence | Pro-Gly-Ala-Arg-Ile-Phe-Ser-Phe-Asp-Gly | Lys-Asp-Val-Leu-Arg-His-Pro-Thr-Trp-Pro | Gln-Lys-Ser-Val-Trp-His-Gly-Ser-Asp-Pro-Asn |
Biophysical analyses reveal that JKC367 adopts a flexible tertiary structure dominated by random coils and β-turn motifs, with minor α-helical propensity between residues Val⁹⁷–Arg¹⁰² [5] [9]. This contrasts with full-length endostatin (20 kDa), which folds into a compact globular domain stabilized by two α-helices and a β-sheet core coordinated by a Zn²⁺ ion [2] [7]. The absence of the N-terminal zinc-binding domain (residues 1–83) in JKC367 eliminates this metal-ion coordination, resulting in reduced structural rigidity [7].
Key functional implications include:
JKC367 has a molecular weight of 3,531.9 Da and an empirical formula of C₁₆₁H₂₃₆N₄₈O₄₃ [1] [9]. This theoretical mass has been experimentally validated using mass spectrometry, with observed deviations of <0.02% from calculated values, confirming synthetic fidelity [3] [9].
Solubility profiles demonstrate high stability in aqueous buffers (≥55.2 mg/mL in H₂O) and dimethyl sulfoxide (≥353.2 mg/mL), though it is insoluble in ethanol [1] [9]. The peptide’s C-terminal amidation (-NH₂) enhances stability against carboxypeptidase degradation, while the lack of cysteine residues prevents disulfide-mediated aggregation [3]. Storage at –20°C maintains structural integrity for >6 months in lyophilized form [3] [9].
JKC367 belongs to a family of collagen-derived anti-angiogenic fragments, but its structural minimalism differentiates it from endogenous counterparts:
Table 2: Functional Comparison of Collagen-Derived Angiogenesis Inhibitors
Fragment | Parent Collagen | Size (aa) | Key Domains | Zinc/Heparin Binding | Bioactivity |
---|---|---|---|---|---|
Endostatin (84-114)-NH₂ (JKC367) | XVIII | 31 | C-terminal endostatin | No | Inhibits endothelial migration |
Full-Length Endostatin | XVIII | 184 | N-terminal Zn²⁺ domain, C-terminal endostatin | Yes | Tumor regression (<150-fold suppression) |
Endostatin (52-114)-NH₂ (JKC362) | XVIII | 63 | Partial hinge, endostatin | No | Oral anti-fibrotic activity |
Restin (Collagen XV fragment) | XV | ~180 | Homologous NC1 domain | No | Moderate CAM angiogenesis inhibition |
Key distinctions include:
Notably, JKC367 shares 67% sequence homology with the C-terminal region of Restin but exhibits stronger suppression of VEGF-induced angiogenesis in chorioallantoic membrane (CAM) assays [2] [5].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: